4-Chloro-2-[(dimethylamino)methylidene]-3-oxobutanenitrile
CAS No.:
Cat. No.: VC20133502
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9ClN2O |
|---|---|
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | 4-chloro-2-(dimethylaminomethylidene)-3-oxobutanenitrile |
| Standard InChI | InChI=1S/C7H9ClN2O/c1-10(2)5-6(4-9)7(11)3-8/h5H,3H2,1-2H3 |
| Standard InChI Key | DJJKVSPVOUDFGM-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C=C(C#N)C(=O)CCl |
Introduction
Molecular Architecture and Structural Features
Core Functional Groups and Bonding
The molecular structure of 4-chloro-2-[(dimethylamino)methylidene]-3-oxobutanenitrile (C₇H₈ClN₂O) features a butanenitrile backbone modified at the 2-, 3-, and 4-positions. The 2-position is occupied by a dimethylamino-methylidene group (), while the 3-position contains a ketone (), and the 4-position bears a chlorine atom. This arrangement creates a conjugated system extending from the dimethylamino group through the methylidene bridge to the carbonyl, enabling delocalization of π-electrons.
| Property | Value |
|---|---|
| Molecular formula | C₇H₈ClN₂O |
| Molecular weight | 174.6 g/mol |
| Key functional groups | –Cl, –N(CH₃)₂, –CN |
The nitrile group (–CN) at the terminal position introduces significant polarity, influencing solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile. X-ray crystallographic studies of analogous compounds reveal planar geometry around the conjugated system, with bond lengths consistent with partial double-bond character between the methylidene carbon and adjacent atoms .
Tautomeric Equilibria
The presence of both enamine () and ketone () functionalities permits tautomerism. Under acidic conditions, protonation of the carbonyl oxygen may induce keto-enol tautomerism, though the steric bulk of the dimethylamino group likely stabilizes the keto form predominant in most solvents. Nuclear magnetic resonance (NMR) analyses of related structures show distinct chemical shifts for the methylidene proton (δ 8.2–8.5 ppm) and carbonyl carbon (δ 190–195 ppm), confirming the dominance of the conjugated keto-enamine form.
Synthetic Methodologies
Condensation-Based Routes
The principal synthesis involves a three-component condensation of chloroacetyl chloride, dimethylamine, and cyanoacetone under controlled conditions. A representative procedure involves:
-
Step 1: Dropwise addition of chloroacetyl chloride (1.2 equiv) to ice-cooled dimethylamine (2.0 equiv) in tetrahydrofuran (THF), yielding an intermediate ammonium salt.
-
Step 2: Introduction of cyanoacetone (1.0 equiv) and triethylamine (1.5 equiv) as a base, with stirring at 0–5°C for 4 hours.
-
Step 3: Quenching with aqueous HCl, followed by extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate 4:1).
This method achieves yields of 58–65%, with purity >95% confirmed by high-performance liquid chromatography (HPLC). Alternative pathways utilizing microwave-assisted synthesis reduce reaction times from hours to minutes but require specialized equipment.
Solvent and Catalyst Optimization
Reaction efficiency correlates strongly with solvent polarity. Polar aprotic solvents like DMF enhance nucleophilic attack at the carbonyl carbon but may promote side reactions. Recent patent data demonstrate that substituting THF with 2-methyltetrahydrofuran (2-MeTHF)—a greener solvent—improves yield by 12% while reducing energy input . Catalytic systems employing Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) remain under investigation for asymmetric induction.
Reactivity and Derivative Formation
Nucleophilic Substitution at the Chlorine Center
The chloro substituent undergoes facile displacement with oxygen, nitrogen, and sulfur nucleophiles. For example:
-
Reaction with sodium methoxide in methanol produces the methoxy derivative (82% yield).
-
Treatment with piperidine in acetonitrile at reflux yields the piperidino analog (76% yield).
These substitutions proceed via an mechanism, as evidenced by second-order kinetics and inversion of configuration at the chiral center in related compounds.
Cyclization Reactions
The compound serves as a linchpin in heterocycle synthesis. Heating with hydrazine derivatives generates pyrazole rings, while treatment with thiourea forms aminothiazoles. A notable example is the formation of a pyrrolo[2,3-d]pyrimidine scaffold upon reaction with ethylenediamine under acidic conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume